molecular formula C26H27N7O2S2 B14097923 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14097923
M. Wt: 533.7 g/mol
InChI Key: APQHFKLCKAJUPD-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the ethyl linker: The benzo[d]thiazole derivative is then reacted with an ethylating agent such as ethyl bromide in the presence of a base.

    Formation of the purine core: The ethylated benzo[d]thiazole is then coupled with a purine derivative under basic conditions.

    Introduction of the piperazine ring: The final step involves the reaction of the intermediate with 4-benzylpiperazine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutics: Potential use in the treatment of diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzyme active sites, while the piperazine ring can enhance binding affinity. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and have similar applications in medicinal chemistry.

    Purine derivatives: Compounds with a purine core are widely studied for their biological activities.

    Piperazine derivatives: These compounds are known for their pharmacological properties.

Uniqueness

The uniqueness of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its combination of these three moieties, which provides a multifaceted approach to interacting with biological targets

Properties

Molecular Formula

C26H27N7O2S2

Molecular Weight

533.7 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O2S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-36-26-27-19-9-5-6-10-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35)

InChI Key

APQHFKLCKAJUPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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